molecular formula C6H13NOS B1292670 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole CAS No. 887338-51-4

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole

Cat. No.: B1292670
CAS No.: 887338-51-4
M. Wt: 147.24 g/mol
InChI Key: HWKDOXLSRXDTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is a synthetic organic compound with the molecular formula C15H11BrFNO2S and a molecular weight of 368.23 g/mol . This compound is characterized by the presence of bromine, fluorine, and a p-toluenesulfonyl group attached to an indole core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The indole core is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Fluorination: The 6-position of the indole is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole derivatives with different functional groups, and complex organic molecules used in pharmaceutical research.

Scientific Research Applications

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(p-toluenesulfonyl)indole: Similar structure but lacks the fluorine atom.

    6-Fluoro-1-(p-toluenesulfonyl)indole: Similar structure but lacks the bromine atom.

    1-(p-Toluenesulfonyl)indole: Lacks both bromine and fluorine atoms.

Uniqueness

3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-6-fluoro-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-7-4-11(17)8-15(13)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELXKTSAXVBKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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